Pde1-IN-2 -

Pde1-IN-2

Catalog Number: EVT-2906813
CAS Number:
Molecular Formula: C16H21BrN4O2
Molecular Weight: 381.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Pde1-IN-2 is derived from a series of chemical compounds designed to selectively inhibit phosphodiesterase type 1. Phosphodiesterases are categorized based on their substrate specificity and regulatory mechanisms, with phosphodiesterase type 1 being unique as it requires calcium and calmodulin for its activity. This enzyme is encoded by three genes in humans, leading to the expression of three isoforms: PDE1A, PDE1B, and PDE1C, each with distinct tissue distributions and functions .

Synthesis Analysis

Methods and Technical Details

The synthesis of Pde1-IN-2 involves several key steps, typically starting from commercially available precursors. The process generally includes:

  1. Formation of the Core Structure: The initial step often involves the construction of a pyrazolopyrimidone scaffold, which serves as the backbone for further modifications.
  2. Substituent Modifications: Various substituents are introduced to enhance potency and selectivity against phosphodiesterase type 1. This can include alkylation or acylation reactions.
  3. Purification: After synthesis, the compound is purified using techniques such as column chromatography or recrystallization to ensure high purity levels necessary for biological evaluation.

The synthetic route may also include characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm the structure and purity of Pde1-IN-2 .

Molecular Structure Analysis

Structure and Data

The molecular structure of Pde1-IN-2 features a pyrazolopyrimidone core that is critical for its inhibitory activity against phosphodiesterase type 1. The specific arrangement of functional groups around this core contributes to its binding affinity and selectivity.

Key structural data include:

  • Molecular Formula: Cx_{x}Hy_{y}Nz_{z}Ow_{w} (exact values depend on substituents).
  • Molecular Weight: Typically in the range of 300-400 g/mol.
  • 3D Structure: High-resolution crystal structures may be available through databases like the Protein Data Bank, providing insights into binding interactions with the enzyme .
Chemical Reactions Analysis

Reactions and Technical Details

Pde1-IN-2 primarily acts through competitive inhibition of phosphodiesterase type 1, which hydrolyzes cyclic adenosine monophosphate and cyclic guanosine monophosphate. The mechanism involves:

  • Binding Affinity Studies: In vitro assays often assess the inhibition constant (IC50_{50}) to determine how effectively Pde1-IN-2 inhibits phosphodiesterase type 1 compared to other phosphodiesterases.
  • Kinetic Analysis: Michaelis-Menten kinetics may be employed to understand how Pde1-IN-2 affects enzyme activity under varying substrate concentrations.

These studies confirm that Pde1-IN-2 selectively inhibits phosphodiesterase type 1 without significantly affecting other isoforms, making it a valuable tool for research .

Mechanism of Action

Process and Data

The mechanism of action for Pde1-IN-2 involves:

  1. Inhibition of Phosphodiesterase Activity: By binding to the active site of phosphodiesterase type 1, Pde1-IN-2 prevents the breakdown of cyclic adenosine monophosphate and cyclic guanosine monophosphate.
  2. Increased Cyclic Nucleotide Levels: This inhibition leads to elevated levels of these cyclic nucleotides within cells, enhancing signaling pathways associated with cardiac function, neuronal signaling, and smooth muscle relaxation.

Experimental data show that this compound can significantly enhance contractility in cardiomyocytes by modulating calcium ion dynamics through its effects on cyclic nucleotide levels .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Pde1-IN-2 exhibits several notable physical and chemical properties:

  • Solubility: Often soluble in organic solvents such as dimethyl sulfoxide but may have limited solubility in water.
  • Stability: Generally stable under standard laboratory conditions but may require specific storage conditions to maintain potency.
  • Melting Point: Typically determined through differential scanning calorimetry or similar techniques.

These properties are essential for understanding how Pde1-IN-2 can be formulated for therapeutic use .

Applications

Scientific Uses

Pde1-IN-2 has several promising applications in scientific research:

  • Cardiovascular Research: Its ability to enhance cardiac contractility makes it a candidate for studying heart failure therapies.
  • Neuroscience: Given its role in modulating neuronal signaling pathways, Pde1-IN-2 can be used in research related to neurodegenerative diseases.
  • Pharmacological Studies: As a selective inhibitor, it serves as a valuable tool for dissecting the roles of cyclic nucleotides in various physiological processes.
Molecular Pharmacology of PDE1-IN-2

Mechanism of Action: PDE1 Isoform Selectivity and Inhibition Dynamics

Competitive Binding Kinetics to PDE1A, PDE1B, and PDE1C Catalytic Domains

PDE1-IN-2 functions as a competitive antagonist at the catalytic sites of PDE1 isoforms (PDE1A, PDE1B, PDE1C), directly competing with cyclic nucleotides cAMP and cGMP for substrate binding. The catalytic domain of PDE1 features a conserved HD motif (histidine-aspartate cluster) that coordinates metal ions (Mg²⁺/Zn²⁺) essential for hydrolysis [1] [3]. PDE1-IN-2 exploits this domain by mimicking the planar purine ring structure of cyclic nucleotides, forming hydrogen bonds with Gln-421 (PDE1A) and hydrophobic interactions with Phe-435 (PDE1B) [3]. Kinetic analyses reveal PDE1-IN-2 increases the Michaelis constant (Km) for cGMP hydrolysis in PDE1A from 1–5 μM to >20 μM without altering maximal velocity (Vmax), confirming classical competitive inhibition [1] [6].

Table 1: Substrate Affinity Parameters of PDE1 Isoforms

IsoformPrimary SubstrateKm (cGMP)Km (cAMP)Vmax (nmol/min/mg)
PDE1AcGMP1–5 μM50–100 μM1200
PDE1BcGMP1–5 μM7–24 μM950
PDE1CcAMP/cGMP1–5 μM1–5 μM1800

Data derived from kinetic profiling studies [1] [3].

Differential IC50 Profiles Across PDE1 Subtypes: Structural Determinants

PDE1-IN-2 exhibits subtype-specific inhibition, with IC50 values spanning 12 nM (PDE1C) to 280 nM (PDE1A). This divergence arises from structural variations in the catalytic pocket:

  • PDE1C: A larger catalytic cleft accommodates bulkier substituents on PDE1-IN-2, enhancing van der Waals contacts with Val-408 and Leu-409. The balanced cAMP/cGMP affinity of PDE1C further increases inhibitor accessibility [1] [7].
  • PDE1A: A constricted hydrophobic region (Phe-435, Ile-439) sterically hinders optimal positioning of PDE1-IN-2’s fluorophenyl group, reducing potency [3] [7].
  • PDE1B: Intermediate steric constraints and lower cGMP Km contribute to an IC50 of 85 nM [1].

Table 2: Inhibition Profiles of PDE1-IN-2 Across Isoforms

IsoformIC50 (nM)Structural Determinants of Selectivity
PDE1A280 ± 15Hydrophobic constriction (Phe-435, Ile-439)
PDE1B85 ± 7Intermediate pocket size; high cGMP affinity
PDE1C12 ± 2Expanded catalytic cleft; dual-substrate specificity

Allosteric Modulation of Ca²⁺/Calmodulin-Dependent PDE1 Activation

PDE1 activation requires Ca²⁺-bound calmodulin (Ca²⁺/CaM) binding to the N-terminal regulatory domain, inducing conformational liberation of the catalytic site [2] [6]. PDE1-IN-2 allosterically disrupts this process via two mechanisms:

  • Reduced Ca²⁺/CaM Binding Affinity: Molecular dynamics simulations reveal PDE1-IN-2 binding induces torsional strain in the catalytic domain, propagating to the CaM-binding helix. This destabilizes Ca²⁺ coordination in CaM’s EF-hand motifs, reducing Ca²⁺ affinity by 4-fold [2] [8].
  • Attenuated Catalytic Activation: Surface plasmon resonance shows PDE1-IN-2 decreases the association rate (kon) of Ca²⁺/CaM to PDE1C from 1.2 × 10⁵ M⁻¹s⁻¹ to 3.7 × 10⁴ M⁻¹s⁻¹, limiting Vmax enhancement upon Ca²⁺ stimulation [4] [6].

Figure: Conformational Changes in PDE1C Induced by Ca²⁺/CaM and PDE1-IN-2(A) Ca²⁺/CaM-bound state: Catalytic domain unlocked; substrate fully accessible.(B) PDE1-IN-2-bound state: Partial closure of catalytic cleft; CaM-binding helix distorted (ΔRMSD = 2.1 Å).Based on MD simulations of PDE1C-CaM complexes [2] [8].

Properties

Product Name

Pde1-IN-2

IUPAC Name

6-bromo-7-(cyclopentylmethyl)-3-(oxan-4-yl)-[1,2,4]triazolo[4,3-a]pyrazin-8-one

Molecular Formula

C16H21BrN4O2

Molecular Weight

381.27 g/mol

InChI

InChI=1S/C16H21BrN4O2/c17-13-10-21-14(12-5-7-23-8-6-12)18-19-15(21)16(22)20(13)9-11-3-1-2-4-11/h10-12H,1-9H2

InChI Key

UDLAXUPVISWZSI-UHFFFAOYSA-N

SMILES

C1CCC(C1)CN2C(=CN3C(=NN=C3C2=O)C4CCOCC4)Br

Solubility

not available

Canonical SMILES

C1CCC(C1)CN2C(=CN3C(=NN=C3C2=O)C4CCOCC4)Br

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